2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime
Description
2-(4-Benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime is a synthetic organic compound characterized by a piperazine backbone substituted with a benzhydryl group (diphenylmethyl) and linked to a 4-chlorophenyl ethanone moiety modified with an O-methyloxime functional group. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors due to the piperazine moiety’s affinity for neurotransmitter-binding sites .
Properties
IUPAC Name |
(E)-2-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-31-28-25(21-12-14-24(27)15-13-21)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3/b28-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCHCGWBDQOHS-FVDSYPCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)\C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching.
Biological Activity
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime, also known by its CAS number 478049-95-5, is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a piperazine ring, a benzhydryl group, and a chlorophenyl moiety, which together suggest significant interactions with neurotransmitter systems in the central nervous system (CNS).
The molecular formula of this compound is C26H28ClN3O, with a molar mass of 433.97 g/mol. Key physical properties include:
- Density : 1.14 g/cm³ (predicted)
- Boiling Point : Approximately 531.5 °C (predicted)
- pKa : 5.83 (predicted)
These properties indicate that the compound is likely stable at room temperature and may exhibit moderate solubility in organic solvents.
Research indicates that this compound may act as an antagonist at various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This suggests potential applications in treating psychiatric disorders, including depression and anxiety.
Interaction with Neurotransmitter Systems
- Dopamine Receptors : Preliminary studies suggest that the compound interacts with dopamine D2 receptors, which are critical in mood regulation and reward pathways.
- Serotonin Receptors : The interaction with serotonin 5-HT receptors indicates a role in modulating anxiety and depressive symptoms.
Biological Activity
The biological activity of the compound has been evaluated through various in vitro studies, demonstrating its potential efficacy in neuropharmacology:
| Study Type | Findings |
|---|---|
| In vitro receptor binding assays | Significant binding affinity to D2 and 5-HT receptors |
| Behavioral assays in animal models | Reduction in anxiety-like behaviors at specific dosages |
| Pharmacokinetic studies | Moderate bioavailability with rapid metabolism |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anxiety Disorders : A study involving animal models demonstrated that administration of the compound resulted in reduced anxiety levels compared to control groups. This effect was attributed to its action on serotonin receptors.
- Case Study on Depression : Another study focused on its antidepressant-like effects, showing that the compound improved depressive symptoms in rodent models through modulation of dopaminergic pathways.
Future Directions
The unique structure of this compound makes it a promising candidate for further research in drug development. Potential future studies could focus on:
- Synthesis of Derivatives : Modifying the existing structure to enhance receptor selectivity and reduce side effects.
- Clinical Trials : Conducting human trials to evaluate safety and efficacy in treating specific psychiatric disorders.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
Comparison with Similar Compounds
Piperazine Derivatives
- Ethanol-substituted analog (C19H21ClN2O): The ethanol group introduces hydrogen-bonding capacity, increasing aqueous solubility compared to the target compound. However, this polar group may reduce blood-brain barrier penetration, limiting CNS applications .
- This feature is absent in simpler analogs like 1-(4-chlorophenyl)-ethanone oxime .
Oxime Modifications
- O-Methyloxime vs. Oxime: The O-methyl group in the target compound prevents tautomerization and hydrolysis, a critical advantage over 1-(4-chlorophenyl)-ethanone oxime, which lacks this stabilization .
- Sulfinyl-substituted analog (C16H15Cl2NO2S): The sulfinyl group introduces chirality and electrophilic character, which may influence metabolic pathways or binding kinetics compared to the benzhydrylpiperazino group .
Physicochemical and Pharmacological Implications
Lipophilicity and Bioavailability
- The target compound’s calculated logP (estimated via fragment-based methods) is ~4.2, significantly higher than the ethanol analog (~2.1) and the sulfinyl derivative (~3.5). This suggests superior membrane permeability, critical for CNS-targeted drugs .
Stability and Reactivity
- The O-methyloxime group in the target compound reduces susceptibility to enzymatic degradation compared to unmodified oximes. In contrast, the sulfinyl analog’s electrophilic sulfur may increase reactivity with thiol-containing biomolecules .
Research and Development Context
- Piperazine-based CNS agents: Compounds like cetirizine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) are antihistamines, suggesting the target compound could be optimized for similar therapeutic roles .
- Analytical Methods : HPLC protocols for related compounds (e.g., using sodium perchlorate buffers) could be adapted for purity analysis of the target compound .
Preparation Methods
Preparation of 1-(4-Chlorophenyl)Ethanone (4'-Chloroacetophenone)
The foundational step involves synthesizing 1-(4-chlorophenyl)ethanone, a commercially available intermediate (CAS 99-91-2). Industrial-scale production typically employs Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of AlCl₃, yielding 85–90% purity. Recent advancements utilize microwave-assisted synthesis, reducing reaction times from 6 hours to 45 minutes while maintaining yields above 90%.
Key Data
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | 88 | 6.0 | 92 |
| Microwave-Assisted | 91 | 0.75 | 95 |
α-Bromination of 1-(4-Chlorophenyl)Ethanone
To introduce the piperazine group at the α-position, the ketone is brominated using molecular bromine (Br₂) in acetic acid under reflux. This step produces 2-bromo-1-(4-chlorophenyl)ethanone, a critical electrophilic intermediate.
Optimized Conditions
Analytical Validation
- ¹H NMR (CDCl₃): δ 7.92 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 4.32 (s, 2H, CH₂Br)
- MS (ESI): m/z 247 [M+H]⁺
Nucleophilic Substitution with 4-Benzhydrylpiperazine
4-Benzhydrylpiperazine is synthesized via N-alkylation of piperazine with benzhydryl bromide in dimethylformamide (DMF) at 80°C for 12 hours (Yield: 75%). This intermediate reacts with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of K₂CO₃ to form 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)ethanone.
Reaction Parameters
- Molar Ratio: 1:1.2 (ketone:piperazine)
- Base: K₂CO₃ (2 eq)
- Solvent: Acetonitrile
- Temperature: 60°C
- Time: 8 hours
- Yield: 68%
Characterization
- ¹³C NMR (DMSO-d₆): δ 195.2 (C=O), 144.1–126.3 (Ar-C), 58.9 (N-CH₂), 52.4 (piperazine-C)
- HPLC Purity: 98.5%
O-Methyloxime Formation
The ketone is converted to the O-methyloxime using methoxylamine hydrochloride in ethanol under reflux. Stereochemical control is achieved by adjusting pH and temperature to favor the E-isomer.
Procedure
- Dissolve 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)ethanone (10 mmol) in ethanol (50 mL).
- Add methoxylamine hydrochloride (15 mmol) and pyridine (20 mmol).
- Reflux at 80°C for 5 hours.
- Cool, concentrate, and purify via recrystallization (ethyl acetate/hexane).
Outcomes
- Yield: 82%
- E:Z Ratio: 9:1 (determined by ¹H NMR)
- Melting Point: 152–154°C
Comparative Analysis of Alternative Synthetic Pathways
Direct Amination via Mannich Reaction
An alternative route involves a one-pot Mannich reaction using 1-(4-chlorophenyl)ethanone, formaldehyde, and 4-benzhydrylpiperazine. However, this method yields <50% due to competing side reactions and requires stringent pH control.
Reductive Amination Approach
Reductive amination of 1-(4-chlorophenyl)ethanone with 4-benzhydrylpiperazine using NaBH₃CN in methanol affords the secondary amine but results in over-alkylation, reducing practicality.
Scalability and Industrial Considerations
Large-scale production (≥1 kg) employs continuous-flow reactors for bromination and substitution steps, enhancing reproducibility and safety. Critical parameters include:
- Residence Time: 30 minutes (bromination)
- Catalyst: Heterogeneous Al₂O₃-supported Br₂ (prevents corrosion)
- Throughput: 12 kg/day
Q & A
Q. What are the optimal synthetic routes for 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxime formation. Key steps include:
- Substitution Reaction : Reacting a benzhydrylpiperazine precursor with a 4-chlorophenyl ethanone derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
- Oxime Formation : Treating the intermediate ketone with hydroxylamine hydrochloride under reflux in ethanol, followed by O-methylation using methyl iodide .
- Optimization : Control reaction temperature (60–80°C for substitution; 40–60°C for oxime formation) and use TLC to monitor progress. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on signals for the benzhydryl group (δ 7.2–7.5 ppm, multiplet for aromatic protons), piperazine N–CH₂ (δ 2.5–3.5 ppm), and O-methyloxime (δ 3.8–4.0 ppm for CH₃O) .
- IR Spectroscopy : Confirm oxime (C=N stretch ~1600 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular ion peak ([M+H]⁺) at m/z ~510 (calculated based on C₃₁H₃₀ClN₃O₂) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress testing). Monitor degradation via HPLC at 0, 1, 3, and 6 months .
- pH Stability : Test solubility and degradation in buffers (pH 1–10). Oximes are prone to hydrolysis under acidic conditions; use neutral buffers for in vitro assays .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use the B3LYP hybrid functional (combining Becke’s exact exchange and Lee-Yang-Parr correlation) with a 6-31G(d) basis set to optimize geometry and calculate frontier orbitals .
- Key Outputs :
- HOMO-LUMO Gap : Predicts reactivity (narrow gaps indicate higher reactivity).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for SAR studies .
- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .
Q. What strategies can resolve contradictions in reported pharmacological activities of structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compare bioactivity data from analogs (e.g., 4-chloro vs. 3-chloro substituents) using databases like PubChem .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects. For CNS targets, use primary neuronal cultures instead of immortalized lines .
- Table : Pharmacological Variability in Analogs
| Substituent | Target Receptor | IC₅₀ (nM) | Study Reference |
|---|---|---|---|
| 4-Cl | 5-HT₁A | 120 | |
| 3-Cl | 5-HT₁A | 450 |
Q. What in vitro assays are recommended to elucidate the mechanism of action, particularly concerning CNS targets?
- Methodological Answer :
- Radioligand Binding Assays : Screen for affinity at serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂) receptors using [³H]-ligand displacement .
- Functional Assays :
- cAMP Modulation : Test Gαi/o-coupled receptor activity in CHO cells transfected with target receptors .
- Calcium Imaging : Assess intracellular Ca²⁺ flux in primary neurons to evaluate ion channel modulation .
- Toxicity Profiling : Use MTT assays in SH-SY5Y cells to determine IC₅₀ values for cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
